![molecular formula C22H24N2O2S3 B229250 N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE](/img/structure/B229250.png)
N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE: is a complex organic compound characterized by multiple sulfanyl and cyclopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Intermediate Compounds: The initial steps involve the synthesis of cyclopropylamine and its subsequent reaction with other reagents to form intermediate compounds.
Thioether Formation:
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfanyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopropyl-2-({4-[(2,5-dimethylphenyl)sulfanyl]phenyl}amino)-2-oxoethyl]-N-methyl-2-oxoethanaminium: A structurally similar compound with different substituents on the phenyl rings.
N-cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: Another related compound with a boron-containing group.
Uniqueness
N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE is unique due to its multiple sulfanyl groups and cyclopropylamine moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H24N2O2S3 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
N-cyclopropyl-2-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]sulfanylphenyl]sulfanylphenyl]sulfanylacetamide |
InChI |
InChI=1S/C22H24N2O2S3/c25-21(23-15-1-2-15)13-27-17-5-9-19(10-6-17)29-20-11-7-18(8-12-20)28-14-22(26)24-16-3-4-16/h5-12,15-16H,1-4,13-14H2,(H,23,25)(H,24,26) |
Clave InChI |
HXWRBHAECABTJP-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4CC4 |
SMILES canónico |
C1CC1NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


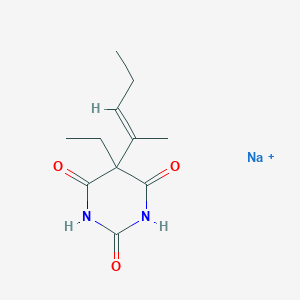
![[(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine](/img/structure/B229172.png)

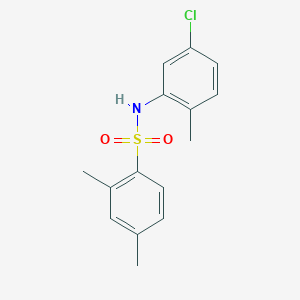
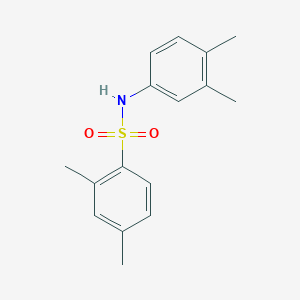

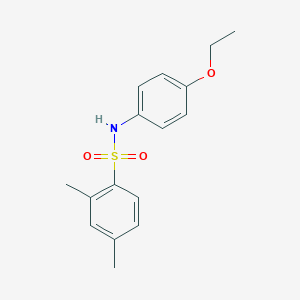
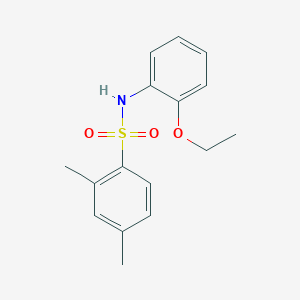
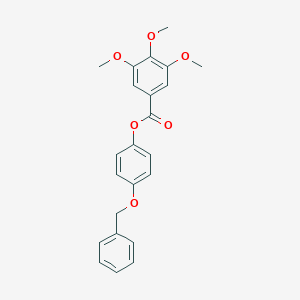

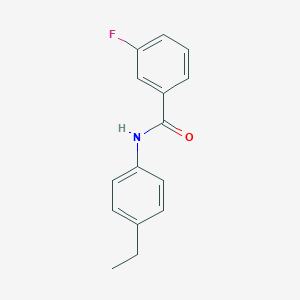
![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![3,4,5-trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B229209.png)
